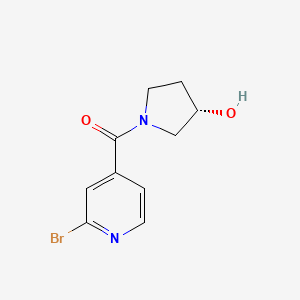

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

Description

(3S)-1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 2-bromopyridine-4-carbonyl substituent and a hydroxyl group at the 3-position with (3S) stereochemistry. This compound’s structural features, including the electron-withdrawing bromopyridine moiety and the stereochemically defined pyrrolidine ring, make it a candidate for pharmaceutical and agrochemical applications where chirality and substituent effects are critical. A patented method for synthesizing enantiopure pyrrolidin-3-ol derivatives highlights the importance of stereochemical control in such compounds .

Properties

IUPAC Name |

(2-bromopyridin-4-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODKKYGSYYOXDH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of the 2-Bromopyridine-4-Carbonyl Group: This step involves the acylation of the pyrrolidine ring with 2-bromopyridine-4-carbonyl chloride under basic conditions.

Hydroxylation at the 3-Position:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is C10H11BrN2O2, with a molecular weight of 271.12 g/mol. The compound features:

- A pyrrolidine ring .

- A 2-bromopyridine-4-carbonyl substituent.

- A hydroxyl group at the 3-position.

This unique structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics make it a candidate for developing drugs targeting various diseases, especially cancer and inflammatory conditions.

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies have shown that modifications can enhance its ability to induce apoptosis in hypopharyngeal tumor cells (FaDu), suggesting a mechanism involving the modulation of cell signaling pathways related to survival and proliferation .

The compound has been studied for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.

- Receptor Binding : The interaction with various receptors can modulate their activity, leading to potential therapeutic effects.

Research indicates that it may act as an inhibitor of kinases involved in cellular signaling pathways, particularly those related to cancer and metabolic disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse compounds.

Mechanism of Action

The mechanism of action of (3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Research Findings

- Substituent Effects : Bromine’s steric bulk and electron-withdrawing nature may reduce solubility but enhance binding affinity in biological targets compared to fluorine .

- Stereochemical Impact : The (3S) configuration ensures optimal spatial orientation for receptor interactions, validated by advanced enantiomer analysis techniques .

- Synthetic Efficiency : High-purity enantiomers are achievable, though yields vary depending on substituent complexity .

Biological Activity

Overview

(3S)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is a synthetic organic compound belonging to the pyrrolidine class, characterized by its unique structure featuring a brominated pyridine moiety and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer properties, enzyme inhibition, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 271.12 g/mol. The structure includes:

- A pyrrolidine ring .

- A 2-bromopyridine-4-carbonyl substituent.

- A hydroxyl group at the 3-position.

This configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds related to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives of pyrrolidine can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, particularly through interactions with proteins involved in apoptosis regulation.

Case Study:

A derivative of this compound demonstrated enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting that structural modifications can lead to improved therapeutic profiles in cancer treatment .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in various diseases. For example, its analogs have shown activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy. Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | AChE | 12.5 | |

| EF24 Analog | IKKβ | 9.8 | |

| Piperidine Derivative | BuChE | 15.0 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes. Molecular docking studies suggest that the bromine atom enhances binding affinity due to halogen bonding, which may improve the compound's efficacy compared to similar compounds lacking this feature.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyridine ring or modifications to the hydroxyl group can significantly alter its pharmacological profile.

Key Findings:

- The presence of a bromine atom increases reactivity and potential binding interactions.

- Hydroxylation at the 3-position is essential for maintaining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.